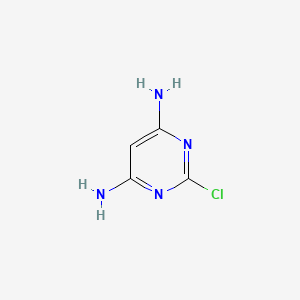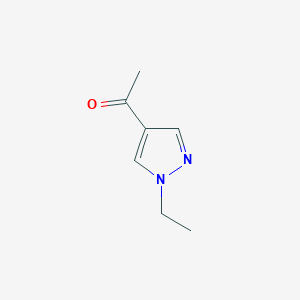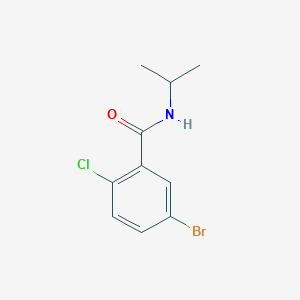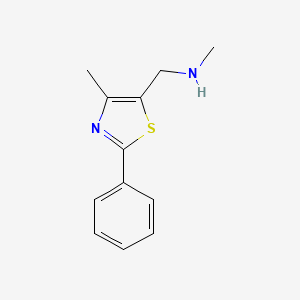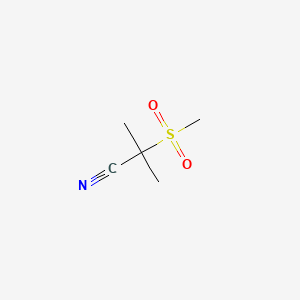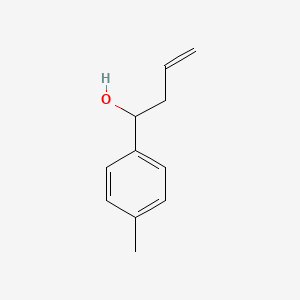
1-(4-Methylphenyl)-3-buten-1-ol
Descripción general
Descripción
1-(4-Methylphenyl)-3-buten-1-ol, also known as p-Menth-4-en-3-ol, is a natural organic compound that belongs to the family of terpenoids. It is commonly found in plants such as mint and eucalyptus, and has been used in the fragrance and flavor industries due to its pleasant odor and taste. In recent years, 1-(4-Methylphenyl)-3-buten-1-ol has gained attention in scientific research for its potential applications in various fields.
Aplicaciones Científicas De Investigación
Biofuel Production
1-(4-Methylphenyl)-3-buten-1-ol and related compounds have been studied for their potential in biofuel production. In a study by George et al. (2015), a heterologous isoprenoid pathway was engineered in E. coli for the high-yield production of C5 alcohols like 3-methyl-3-buten-1-ol, which are potential biofuels. This research demonstrates the feasibility of using metabolic engineering to produce biofuels from microorganisms (George et al., 2015).
Chemical Synthesis
In the field of chemical synthesis, 1-(4-Methylphenyl)-3-buten-1-ol derivatives have been utilized in various reactions. Matsuda (1978) described a method for α-methylenebutyrolactone synthesis using homoallyl alcohols, which shows the compound's utility in synthesizing important chemical structures (MatsudaIsamu, 1978).
Atmospheric Chemistry
In atmospheric chemistry, the kinetics of reactions involving unsaturated alcohols like 3-buten-1-ol with chlorine atoms and ozone have been studied. This research, conducted by Gai et al. (2011), provides insight into the atmospheric behavior of these compounds, which is vital for understanding air pollution and atmospheric chemistry (Gai, Ge, & Wang, 2011).
Catalysis
1-(4-Methylphenyl)-3-buten-1-ol and related compounds have been explored in catalysis research. For instance, Sullivan et al. (2004) investigated the hydroformylation of alkenols like 3-buten-1-ol in water, revealing important aspects of catalysis that could be applied in industrial processes (Sullivan, Sadula, Hanson, & Rosso, 2004).
Spectroscopic Analysis
In spectroscopy, compounds like 4-(4-N-Hexyloxyphenyl)-2-Methyl-3-Butyn-2-Ol have been synthesized and analyzed for their nonlinear optical (NLO) properties. This research by Praveenkumar et al. (2021) contributes to the development of new materials for optical applications (Praveenkumar, Subala, Anand, & Raman, 2021).
Propiedades
IUPAC Name |
1-(4-methylphenyl)but-3-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-3-4-11(12)10-7-5-9(2)6-8-10/h3,5-8,11-12H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKGDEZXTBRGHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400782 | |
| Record name | 1-(4-Methylphenyl)-3-buten-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-3-buten-1-ol | |
CAS RN |
24165-63-7 | |
| Record name | 1-(4-Methylphenyl)-3-buten-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Methylphenyl)-3-buten-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


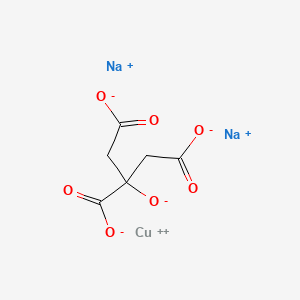
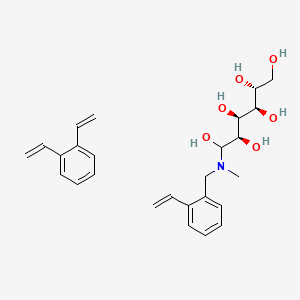
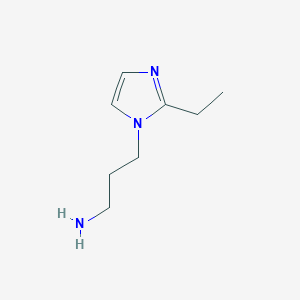
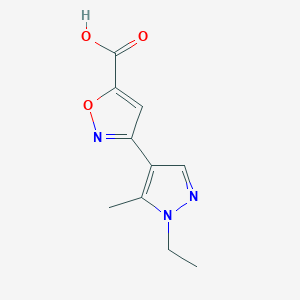
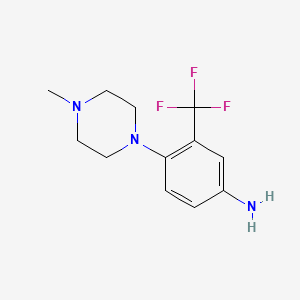
![methyl 2-{[(2E)-2-(hydroxyimino)ethanoyl]amino}benzoate](/img/structure/B1598884.png)
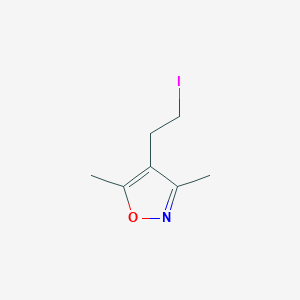
![2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1598888.png)
